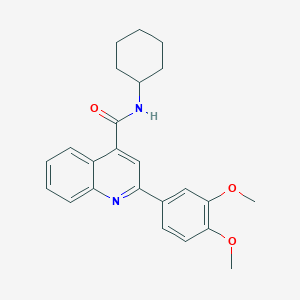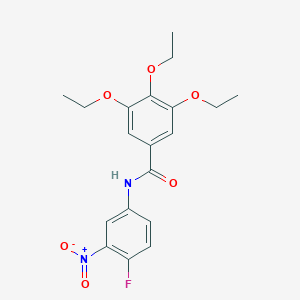![molecular formula C16H19N3O2 B331408 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide CAS No. 328548-73-8](/img/structure/B331408.png)
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EDMA is a compound synthesized primarily for proteomics research. It has a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol .
Physical And Chemical Properties Analysis
EDMA has a molecular weight of 285.34 g/mol . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Scientific Research Applications
Synthesis and Chemical Properties
A key area of research involves the synthesis and characterization of novel compounds derived from 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide. These studies often focus on creating new molecules with potential therapeutic or industrial applications. For instance, Patel et al. (2010) developed a series of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, exploring their antimicrobial properties (Patel, Gandhi, & Sharma, 2010). Another study by Kardaş et al. (2022) synthesized novel di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} terephtalates, providing insights into their acidity strength through titration in various solvents (Kardaş, Yüksek, & Ocak, 2022).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial potential of derivatives has been a significant focus. Zhang (2011) synthesized antipyrine derivatives, revealing their structural characterization and strong antibacterial activities, highlighting their potential in combating bacterial infections (Zhang, 2011). Similarly, El-Salam and Mohamed (2005) explored the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives from 2-amino-4-ethoxycarbonylpyridine, examining their antimicrobial activity with a focus on inhibiting B. subtilis (El-Salam & Mohamed, 2005).
Optoelectronic Applications
Research on the optoelectronic properties of compounds related to 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide has also been conducted. Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of Pechmann dyes, which include derivatives of the compound , for their potential use in organic light-emitting diodes (OLEDs), highlighting their efficiency as OLED materials (Wazzan & Irfan, 2019).
Anticancer Research
The exploration of anticancer properties is another critical area. For example, compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold were designed and synthesized, with some derivatives showing strong antiproliferative activity against a wide panel of cancer cell lines, indicating their potential as novel antitumor agents (Romagnoli et al., 2014).
Corrosion Inhibition
A recent study by Saranya et al. (2020) focused on the corrosion mitigation of mild steel in sulfuric acid solution using pyran derivatives, demonstrating the efficiency of these compounds in protecting against acid corrosion, which underlines their potential industrial applications (Saranya et al., 2020).
properties
IUPAC Name |
2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-13-7-5-12(6-8-13)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVIMYSTLCDLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331325.png)
![3-nitro-2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B331326.png)


![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B331330.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331333.png)
![Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B331334.png)
![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331341.png)
![Ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331343.png)


![Methyl 4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B331348.png)
![Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331349.png)